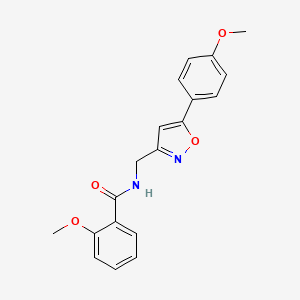
2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the isoxazole ring and methoxy substitutions. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4
The structure includes a benzamide core, which is critical for its biological activity, alongside methoxy groups that enhance lipophilicity and potentially modulate receptor interactions.
Research indicates that compounds with similar structural motifs often exert their biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the isoxazole ring suggests potential interactions with enzymes involved in metabolic pathways. Isoxazole derivatives have been studied for their ability to inhibit enzymes like cyclooxygenases (COX), which are crucial in inflammation pathways.
- Receptor Binding : The methoxyphenyl group may facilitate binding to various receptors, including those involved in neurotransmission and cell signaling. This could lead to effects such as anti-inflammatory or anticancer activities.
- Antioxidative Properties : Compounds with similar structures have shown antioxidative activities, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant activity with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Etoposide | MCF-7 | 1.0 |
This table highlights the comparative potency of the compound against established chemotherapeutic agents.
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest antibacterial effects against Gram-positive bacteria, notably Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) indicating promising therapeutic potential.
Case Studies
- Study on Anticancer Activity : A study conducted on various substituted benzimidazole carboxamides demonstrated that derivatives with similar methoxy substitutions showed pronounced antiproliferative activity against several cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
- Antioxidative Research : Another investigation into the antioxidative properties of methoxy-substituted compounds revealed significant free radical scavenging abilities, further supporting the potential health benefits of such compounds .
Propiedades
IUPAC Name |
2-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-9-7-13(8-10-15)18-11-14(21-25-18)12-20-19(22)16-5-3-4-6-17(16)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEKRRKDBKAOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













